2,2'-Diamino-4,4'-bipyridine
CAS No.: 189000-91-7
Cat. No.: VC2358215
Molecular Formula: C10H10N4
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 189000-91-7 |
---|---|
Molecular Formula | C10H10N4 |
Molecular Weight | 186.21 g/mol |
IUPAC Name | 4-(2-aminopyridin-4-yl)pyridin-2-amine |
Standard InChI | InChI=1S/C10H10N4/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H,(H2,11,13)(H2,12,14) |
Standard InChI Key | ZYRCSFAMFIQCHY-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1C2=CC(=NC=C2)N)N |
Canonical SMILES | C1=CN=C(C=C1C2=CC(=NC=C2)N)N |
Introduction
Physical and Chemical Properties
Fundamental Molecular Data
The limited available literature on 2,2'-Diamino-4,4'-bipyridine provides basic molecular information but lacks comprehensive characterization of its physical properties. The following table summarizes the known data:
Property | Value |
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Molecular Formula | C10H10N4 |
Molecular Weight | 186.21 g/mol |
CAS Number | 189000-91-7 |
PubChem CID | 10679117 |
Structure | 4,4'-linked pyridine rings with amino groups at 2,2'-positions |
Synonyms | [4,4'-Bipyridine]-2,2'-diamine; 4-(2-aminopyridin-4-yl)pyridin-2-amine |
Comparative Analysis with Related Compounds
Structural Comparison with Bipyridine Isomers
Understanding the unique properties of 2,2'-Diamino-4,4'-bipyridine is facilitated by comparison with related bipyridine compounds:
Property | 2,2'-Diamino-4,4'-bipyridine | 4,4'-Diamino-2,2'-bipyridine | 4,4'-Bipyridine | 2,2'-Bipyridine |
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Connection Points | 4,4' | 2,2' | 4,4' | 2,2' |
Substituent Positions | 2,2'-amino | 4,4'-amino | None | None |
Conformational Freedom | High (4,4' connection) | Low (2,2' connection) | High | Low |
Typical Coordination Mode | Potentially bridging | Chelating | Bridging | Chelating |
CAS Number | 189000-91-7 | 18511-69-8 | 553-26-4 | 366-18-7 |
Molecular Weight | 186.21 g/mol | 186.22 g/mol | 156.18 g/mol | 156.18 g/mol |
Structure-Property Relationships
The connectivity pattern and substitution position in bipyridines significantly influence their properties and behavior:
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Conformational Effects:
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4,4'-linked bipyridines (like 2,2'-Diamino-4,4'-bipyridine) typically have greater rotational freedom around the inter-ring bond
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2,2'-linked bipyridines tend to adopt specific conformations due to steric constraints
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Coordination Behavior:
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4,4'-linked bipyridines typically serve as bridging ligands in coordination chemistry
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2,2'-linked bipyridines generally function as chelating ligands
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Electronic Effects:
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The position of amino groups affects the electron distribution within the aromatic system
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2-amino substitution on pyridine typically increases electron density at the ring nitrogen
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These structure-property relationships suggest that 2,2'-Diamino-4,4'-bipyridine would exhibit distinct behavior in various applications compared to its isomers.
Comparative Reactivity and Functionalization
Reactivity Patterns
The reactivity of 2,2'-Diamino-4,4'-bipyridine would likely center around two key structural features:
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Amino Group Reactions:
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Nucleophilic behavior in substitution reactions
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Condensation with carbonyl compounds
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Diazotization to form diazonium salts
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Acylation and alkylation
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Pyridine Ring Reactions:
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Electrophilic substitution (typically requiring activating conditions)
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Nucleophilic substitution (particularly at positions activated by the amino groups)
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Coordination to metal centers through the ring nitrogen atoms
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